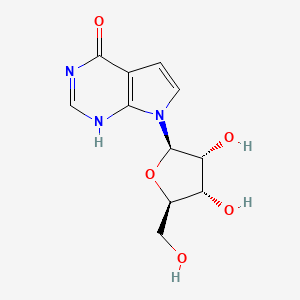
7-Deazainosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is closely related to tubercidin and has been isolated from marine organisms such as the ascidian Aplidium pantherinum . Due to its structural similarity to purines, 7-deazainosine can substitute for canonical nucleosides in DNA and RNA, making it a valuable tool in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-deazainosine typically involves the glycosylation of 7-halogenated 6-chloro-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose . The protected β-D-nucleosides and β-L-nucleosides are then transformed into 7-halogenated 7-deazapurine ribonucleosides. Additionally, 7-alkynyl derivatives can be obtained from 7-iodo nucleosides using the palladium-catalyzed Sonogashira cross-coupling reaction .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 7-Deazainosine undergoes various chemical reactions, including:
Substitution Reactions: Halogenated derivatives of this compound can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is commonly used to introduce alkynyl groups at the 7-position.
Oxidation and Reduction: These reactions can modify the functional groups attached to the 7-deazapurine core.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized to alter functional groups.
Major Products: The major products formed from these reactions include various 7-substituted derivatives of this compound, which can exhibit unique biological activities.
Aplicaciones Científicas De Investigación
7-Deazainosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorescent nucleosides and other modified nucleotides.
Biology: Incorporated into DNA and RNA to study the effects of nucleoside modifications on genetic processes.
Medicine: Investigated for its potential antitumor and antiviral activities.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The biological activity of 7-deazainosine is primarily due to its ability to be incorporated into nucleic acids, where it can interfere with normal cellular processes. In sensitive mammalian cells, this compound is converted to tubercidin derivatives, which inhibit the growth of certain cancer cells . This metabolic conversion is essential for its antitumor activity.
Comparación Con Compuestos Similares
Tubercidin: A closely related nucleoside analog with similar biological activities.
Toyocamycin and Sangivamycin: Other 7-deazapurine derivatives with antiviral and anticancer properties.
8-Aza-7-deazainosine: A modified analog with potential antibacterial activity.
Uniqueness: 7-Deazainosine is unique due to its specific structural modifications, which allow it to be incorporated into nucleic acids without destabilizing the double helix. This property makes it a valuable tool for studying nucleic acid modifications and developing new therapeutic agents.
Propiedades
Número CAS |
2862-16-0 |
|---|---|
Fórmula molecular |
C11H13N3O5 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-2-1-5-9(14)12-4-13-10(5)18/h1-2,4,6-8,11,15-17H,3H2,(H,12,13,18) |
Clave InChI |
DPRSKJHWKNHBOW-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
SMILES isomérico |
C1=CN(C2=C1C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-Deazainosine; Deaminohydroxytubercindin; 7 Deazainosine; 7Deazainosine. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















